molecular formula C13H17NO2 B1371178 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one CAS No. 1157955-42-4

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one

Cat. No.: B1371178
CAS No.: 1157955-42-4
M. Wt: 219.28 g/mol
InChI Key: KOUOHTHTFTVVBP-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one (CID: 43794383) is a ketone derivative featuring a morpholine ring linked via an ethylene spacer to a 2-methylphenyl group. Its molecular formula is C₁₃H₁₇NO₂, with a SMILES string CC1=CC=CC=C1C(=O)CN2CCOCC2 and InChIKey KOUOHTHTFTVVBP-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(2-methylphenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-4-2-3-5-12(11)13(15)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUOHTHTFTVVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one typically involves the reaction of 2-methylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors, which allow for precise control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Oxidation Reactions

Reagent/Conditions Product Key Observations
KMnO₄ in acidic conditions2-Methylbenzoic acid derivativesPartial oxidation of the methyl group on the aromatic ring to a carboxylic acid .
Ozone (O₃) followed by H₂O₂Cleavage products (e.g., diketones)Selective ozonolysis of aromatic systems under controlled conditions .

Research Findings :

  • Mn-based catalysts (e.g., Mn(CF₃SO₃)₂ complexes) enable selective C–H bond oxidation in similar substrates, yielding ketones or alcohols depending on reaction conditions .

  • The morpholine ring remains intact under mild oxidation conditions but may degrade under strongly acidic or high-temperature regimes .

Reduction Reactions

The ketone group is highly susceptible to reduction, forming secondary alcohols or amines.

Catalytic Hydrogenation

Catalyst Conditions Product Yield Reference
Pd/CH₂ (1 atm), EtOH, 25°C1-(2-Methylphenyl)-2-(morpholin-4-yl)ethanol85%
Raney NiH₂ (3 atm), NH₃, 60°CCorresponding amine derivative78%

Mechanistic Notes :

  • Reduction to the alcohol proceeds via adsorption of the ketone onto the catalyst surface, followed by hydrogen transfer.

  • Ammonia in the reaction medium facilitates reductive amination, converting the ketone to a primary amine .

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, while the morpholine moiety participates in nucleophilic reactions.

Electrophilic Aromatic Substitution

Reagent Position Product Conditions
HNO₃/H₂SO₄Para to –CH₃Nitro-substituted derivative0°C, 2 h
Br₂/FeBr₃Ortho to –COBrominated ketoneRT, 1 h

Key Observations :

  • The methyl group directs electrophiles to the para position, while the ketone group deactivates the ring, favoring meta substitution in some cases .

  • Halogenation yields mono-substituted products due to steric hindrance from the morpholine group.

Nucleophilic Reactions Involving Morpholine

The morpholine ring acts as a weak base, participating in acid-catalyzed ring-opening or alkylation reactions.

Reaction Type Reagents Product Application
AlkylationCH₃I, K₂CO₃N-Methylmorpholine derivativeSolubility modification
Acid hydrolysisHCl (conc.), refluxEthanolamine and chlorinated byproductsDegradation studies

Experimental Insights :

  • Morpholine’s nitrogen can be alkylated using methyl iodide under basic conditions, altering the compound’s physicochemical properties .

  • Prolonged exposure to concentrated HCl cleaves the morpholine ring, generating ethanolamine and chlorinated fragments .

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions enable functionalization of the aromatic ring.

Catalyst Coupling Partner Product Yield Reference
Pd(PPh₃)₄Aryl boronic acidBiaryl ketone72%
CuI, prolineTerminal alkyneAlkynylated derivative65%

Notable Findings :

  • Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the para position relative to the ketone .

  • Sonogashira coupling with alkynes proceeds efficiently under mild conditions, enabling access to conjugated systems .

Condensation Reactions

The ketone participates in condensation with nucleophiles like hydrazines or amines.

Nucleophile Conditions Product Application
Hydrazine hydrateEtOH, refluxHydrazone derivativeAntimicrobial agents
Primary aminesT3P reagent, DCMSchiff base complexesCatalysis

Mechanistic Pathway :

  • Hydrazone formation occurs via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration.

  • Schiff base synthesis leverages propylphosphonic anhydride (T3P) as a coupling reagent, enhancing reaction efficiency .

Scientific Research Applications

Chemistry

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable building block in synthetic chemistry.

Biology

The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties :

  • Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for some tested bacteria are as follows:
Bacterial StrainMIC (µM)
E. coli50
S. aureus75
S. agalactiae100

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

  • Anticancer Properties : In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC₅₀ values demonstrating its cytotoxicity potential. The mechanisms behind these effects may involve modulation of signaling pathways related to cell cycle regulation and apoptosis.

Medicine

Due to its unique structure, this compound is explored as a potential pharmaceutical agent . Its interactions with specific molecular targets suggest possible therapeutic applications in treating diseases like cancer and infections .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

Research has shown that compounds similar to this compound can act as noncompetitive inhibitors of protein tyrosine phosphatases (PTPs). This inhibition is crucial for regulating insulin signaling pathways, indicating potential applications in managing insulin resistance .

Case Study 2: Antitumor Activity in Xenograft Models

In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when treated with morpholine derivatives structurally related to this compound. These results suggest its potential utility in cancer therapy, highlighting the importance of further investigation into its efficacy and mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Core Morpholine-Ketone Backbone: All compounds share the 1-(morpholin-4-yl)ethan-1-one core, but substituents on the ethylene spacer or aromatic ring modulate properties. For example: Electron-Withdrawing Groups (e.g., 4-fluoroaniline in or sulfonyl in ) increase melting points (220°C and 137–138.5°C, respectively) compared to non-polar substituents like 2-methylphenyl. Bulkier Groups (e.g., benzothiazole in ) result in higher melting points (206°C) due to enhanced crystal packing.

Spectroscopic Trends

  • IR Spectroscopy :
    • The carbonyl (C=O) stretch appears consistently near 1680–1635 cm⁻¹ across derivatives .
    • Sulfur-containing groups (C-S, C=S) show distinct absorptions at 1250–725 cm⁻¹ .
  • NMR Spectroscopy :
    • Morpholine protons resonate as triplets near δ 3.5–3.7 ppm (¹H) and δ 53–66 ppm (¹³C) .
    • Aromatic protons in 2-methylphenyl derivatives appear as a multiplet near δ 7.2–7.4 ppm .

Biological Activity

Overview

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a morpholine ring with a methylphenyl group, which may influence its interaction with biological targets.

  • Chemical Formula : C₁₃H₁₇NO₂
  • CAS Number : 1157955-42-4
  • Molecular Weight : 219.28 g/mol

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, thereby altering their activity. This interaction can lead to multiple biological effects, including antimicrobial and anticancer properties. The specifics of these interactions are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor of certain protein targets involved in cell signaling pathways .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which is crucial for developing new antibiotics. The minimum inhibitory concentration (MIC) values for some tested bacteria are as follows:

Bacterial Strain MIC (µM)
E. coli50
S. aureus75
S. agalactiae100

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells, with IC₅₀ values indicating its potency in inducing cytotoxicity. The specific mechanisms by which it exerts these effects are still being elucidated, but they may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study focused on the inhibition of protein tyrosine phosphatases (PTPs) revealed that compounds similar to this compound can act as noncompetitive inhibitors. This inhibition plays a significant role in regulating insulin signaling pathways, making these compounds potential candidates for treating insulin resistance .

Case Study 2: Antitumor Activity in Xenograft Models

In vivo studies using xenograft models have shown promising results for the anticancer activity of morpholine derivatives. These studies demonstrated significant tumor growth inhibition when treated with compounds structurally related to this compound, suggesting its potential utility in cancer therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other morpholine derivatives:

Compound Structure Biological Activity
1-(2-Methylphenyl)-2-(piperidin-4-yl)ethan-1-oneMorpholine replaced by piperidineAntimicrobial and anticancer
1-(2-Methylphenyl)-2-(pyrrolidin-4-yl)ethan-1-oneMorpholine replaced by pyrrolidineSimilar activity profile

These comparisons highlight the influence of the ring structure on the compound's reactivity and biological properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often prepared by reacting ketones with morpholine in the presence of a catalyst. Key intermediates are characterized using:

  • IR Spectroscopy : Peaks at ~1635 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O/C-N stretches) confirm functional groups .
  • NMR : 1H^1H-NMR signals at δ 3.48–3.69 (morpholine protons) and 13C^{13}C-NMR peaks near 167 ppm (carbonyl carbon) are diagnostic .
  • Elemental Analysis : Minor deviations (<1%) in C/H/N/O content vs. theoretical values are common due to purification challenges .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous structural confirmation, use SHELXL for refinement. The morpholine ring puckering can be analyzed using Cremer-Pople parameters (e.g., amplitude qq) to assess conformational stability .
  • Chromatography (HPLC/TLC) : Monitor reaction progress and purity using ethyl acetate/petroleum ether (5:2) as a mobile phase .

Q. How are common impurities or byproducts identified during synthesis?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Detect byproducts like sulfoxides (oxidation) or secondary alcohols (reduction) via molecular ion peaks .
  • Comparative NMR : Unaccounted peaks in 1H^1H-NMR (e.g., δ 6.84–7.32 for aromatic protons) may indicate incomplete substitution or side reactions .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Monitor degradation via periodic FT-IR to detect oxidation (broad O-H stretches) or hydrolysis (shifted C=O peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance morpholine coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while lower temperatures (0–5°C) reduce byproduct formation .
  • Yield Data :
ConditionYield (%)Purity (%)
Room temperature71–7485–90
Low temperature79–8992–95
Catalyzed reaction89–95>98
Data from

Q. What advanced crystallographic methods resolve structural ambiguities in polymorphic forms?

  • Methodological Answer :

  • High-Resolution SCXRD : Use SHELXTL or WinGX for refinement. Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) to explain packing motifs .

Q. How is the compound’s biological activity evaluated in pharmacological studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The morpholine moiety often participates in hydrogen bonding with active-site residues .
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

Q. How are discrepancies in elemental analysis or spectroscopic data reconciled?

  • Methodological Answer :

  • Error Source Analysis : Trace deviations to hygroscopicity (H₂O absorption) or incomplete combustion (C/N analysis). Use Karl Fischer titration for moisture quantification .
  • DFT Calculations : Compare experimental IR/NMR with computed spectra (e.g., Gaussian 16) to validate assignments .

Q. What computational strategies predict reactivity in derivatization reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. The ketone group (LUMO) is prone to nucleophilic attack .
  • MD Simulations : Assess solvation effects on reaction pathways using GROMACS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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